N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free condensation reactions under microwave irradiation. This approach not only enhances the yield but also reduces the reaction time and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDKs.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity and enzyme inhibitory properties.
Uniqueness
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of photophysical properties and biological activities. Its ability to act as both a fluorescent probe and an anticancer agent makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N7O/c1-3-31(4-2)9-10-32-16-8-6-5-7-13(16)28-22(32)29-21(34)15-12-18-27-14(19(23)24)11-17(20(25)26)33(18)30-15/h5-8,11-12,19-20H,3-4,9-10H2,1-2H3,(H,28,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRPVNOJLMTZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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